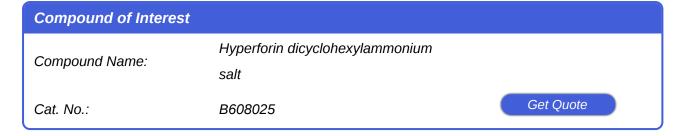


Hyperforin Dicyclohexylammonium Salt: A Technical Guide to its Modulation of Calcium Channels

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin, a key bioactive constituent of Hypericum perforatum (St. John's Wort), and its stable dicyclohexylammonium (DCHA) salt, have garnered significant attention for their diverse pharmacological activities, including antidepressant, neuroprotective, and anti-tumor effects. A primary mechanism underlying these actions is the modulation of intracellular calcium ([Ca2+]i) and sodium ([Na+]i) homeostasis through the specific activation of Transient Receptor Potential Canonical 6 (TRPC6) channels. This technical guide provides an in-depth overview of the molecular interactions between hyperforin DCHA and calcium channels, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Hyperforin is a phloroglucinol derivative that has been identified as a principal active component of St. John's Wort extracts.[1][2] Due to its inherent instability, the more stable dicyclohexylammonium salt of hyperforin is often utilized in research settings.[3] A growing body of evidence indicates that hyperforin's pharmacological effects are largely mediated by its ability to act as a selective activator of the TRPC6 channel, a non-selective cation channel



permeable to both Ca2+ and Na+.[1][4] This activation leads to an increase in intracellular concentrations of these ions, thereby influencing a multitude of downstream cellular processes. [1][5]

Mechanism of Action: TRPC6 Channel Activation

Hyperforin DCHA selectively activates TRPC6 channels, distinguishing it from other members of the TRPC family, such as TRPC3.[1] This specificity makes it a valuable pharmacological tool for studying TRPC6 function. The activation of TRPC6 by hyperforin leads to the influx of both Na+ and Ca2+ into the cell, disrupting the electrochemical gradients and triggering a cascade of signaling events.[1][4]

Quantitative Data on Hyperforin DCHA Activity

The following tables summarize the key quantitative data regarding the activity of hyperforin and its DCHA salt from various in vitro studies.

Table 1: Potency of Hyperforin in Modulating Ion Channels and Cellular Processes

Parameter	Value	Cell Type/System	Reference
EC50 for [Na+]i increase	0.72 μΜ	PC12 cells	[5]
IC50 for inhibition of microvascular tube formation	3.7 μΜ	HDMEC	[6]
IC50 for inhibition of dopamine transporter binding	5 μΜ	In vitro binding assay	[7]
IC50 for inhibition of synaptosomal dopamine reuptake	0.8 μΜ	Synaptosomes	[7]

Table 2: Experimental Concentrations of Hyperforin DCHA in In Vitro Studies

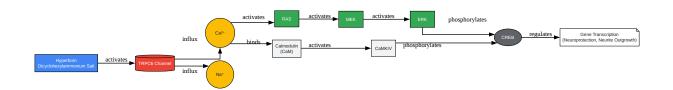


Concentration Range	Application	Cell Type	Reference
0.1 - 10 μΜ	Reduction of IL-17A expression and secretion	Murine splenic yδ T cells	[6]
0.1 - 10 μΜ	Suppression of MAPK and STAT3 phosphorylation	TNF-α stimulated HaCaT cells	[6]
10 μΜ	Induction of Ba2+ influx	PC12 cells	[5]
10 μΜ	Small increase in basal [Ca2+]i	Primary cortical neurons	[8]

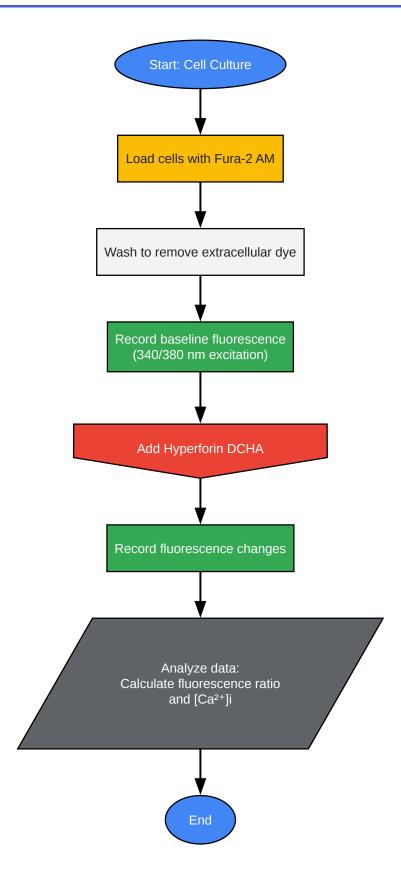
Signaling Pathways and Experimental Workflows Hyperforin-Induced TRPC6 Signaling Cascade

The activation of TRPC6 by hyperforin initiates a complex signaling cascade that has been linked to its neuroprotective and antidepressant effects. The influx of Ca2+ and Na+ through the TRPC6 channel can activate several downstream pathways, including the RAS/MEK/ERK and Ca2+/calmodulin-dependent protein kinase (CaMK) pathways.

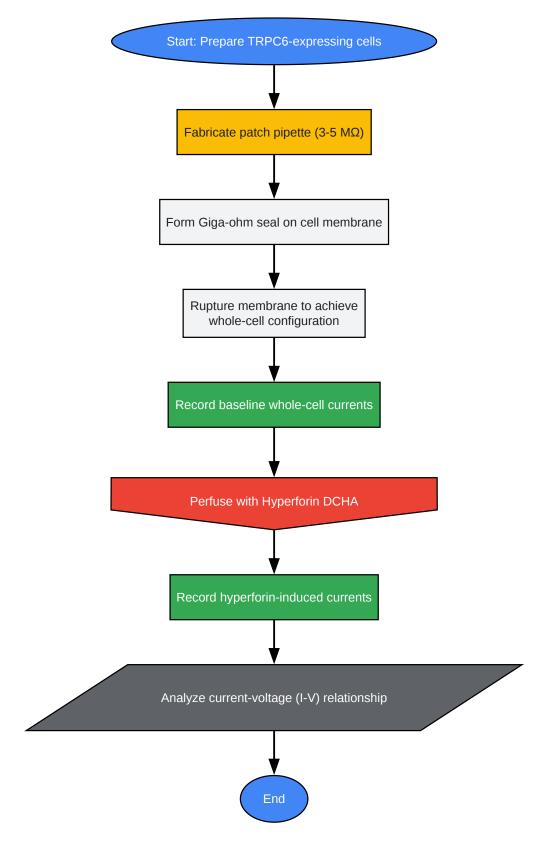












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References

- 1. researchgate.net [researchgate.net]
- 2. Hyperforin PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Hyperforin activates nonselective cation channels (NSCCs) PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro binding studies with two hypericum perforatum extracts--hyperforin, hypericin and biapigenin--on 5-HT6, 5-HT7, GABA(A)/benzodiazepine, sigma, NPY-Y1/Y2 receptors and dopamine transporters PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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